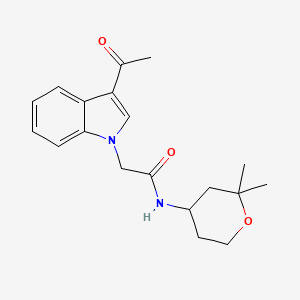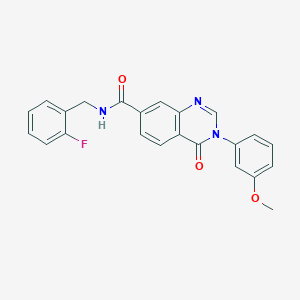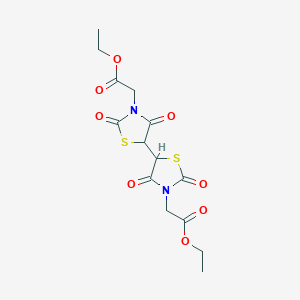![molecular formula C20H24ClN3O4 B12170485 Tert-butyl {1-[(8-chloro-4-hydroxyquinolin-3-yl)carbonyl]piperidin-4-yl}carbamate](/img/structure/B12170485.png)
Tert-butyl {1-[(8-chloro-4-hydroxyquinolin-3-yl)carbonyl]piperidin-4-yl}carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tert-butyl {1-[(8-chloro-4-hydroxyquinolin-3-yl)carbonyl]piperidin-4-yl}carbamate is a complex organic compound that features a quinoline moiety, a piperidine ring, and a tert-butyl carbamate group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Tert-butyl {1-[(8-chloro-4-hydroxyquinolin-3-yl)carbonyl]piperidin-4-yl}carbamate typically involves multiple steps:
Formation of the Quinoline Derivative: The quinoline moiety can be synthesized through a Skraup synthesis, which involves the reaction of aniline with glycerol and sulfuric acid in the presence of an oxidizing agent.
Introduction of the Piperidine Ring: The piperidine ring can be introduced via a nucleophilic substitution reaction where a suitable piperidine derivative reacts with the quinoline compound.
Carbamate Formation: The final step involves the formation of the tert-butyl carbamate group. This can be achieved by reacting the piperidine-quinoline intermediate with tert-butyl chloroformate in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, would be crucial to maximize yield and purity. Continuous flow chemistry techniques could be employed to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyquinoline moiety, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can target the quinoline ring, potentially converting it to a dihydroquinoline derivative.
Substitution: The chloro group on the quinoline ring can be substituted with various nucleophiles, leading to a wide range of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic conditions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Dihydroquinoline derivatives.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Tert-butyl {1-[(8-chloro-4-hydroxyquinolin-3-yl)carbonyl]piperidin-4-yl}carbamate has several applications in scientific research:
Medicinal Chemistry: The compound’s quinoline moiety is known for its antimalarial and antibacterial properties. It can be used as a lead compound for the development of new drugs.
Organic Synthesis: The compound can serve as an intermediate in the synthesis of more complex molecules.
Material Science: Its unique structure can be exploited in the design of novel materials with specific properties.
Wirkmechanismus
The mechanism of action of Tert-butyl {1-[(8-chloro-4-hydroxyquinolin-3-yl)carbonyl]piperidin-4-yl}carbamate involves its interaction with molecular targets such as enzymes and receptors. The quinoline moiety can intercalate with DNA, disrupting replication and transcription processes. Additionally, the compound can inhibit enzymes involved in metabolic pathways, leading to its potential use as a therapeutic agent.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Tert-butyl carbamate: A simpler compound with similar protective group properties.
8-chloroquinoline: Shares the quinoline moiety but lacks the piperidine and carbamate groups.
Piperidinyl carbamates: Compounds with similar piperidine and carbamate structures but different substituents on the quinoline ring.
Uniqueness
Tert-butyl {1-[(8-chloro-4-hydroxyquinolin-3-yl)carbonyl]piperidin-4-yl}carbamate is unique due to its combination of a quinoline moiety, a piperidine ring, and a tert-butyl carbamate group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Eigenschaften
Molekularformel |
C20H24ClN3O4 |
|---|---|
Molekulargewicht |
405.9 g/mol |
IUPAC-Name |
tert-butyl N-[1-(8-chloro-4-oxo-1H-quinoline-3-carbonyl)piperidin-4-yl]carbamate |
InChI |
InChI=1S/C20H24ClN3O4/c1-20(2,3)28-19(27)23-12-7-9-24(10-8-12)18(26)14-11-22-16-13(17(14)25)5-4-6-15(16)21/h4-6,11-12H,7-10H2,1-3H3,(H,22,25)(H,23,27) |
InChI-Schlüssel |
MTCGNABGQNGTIQ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)NC1CCN(CC1)C(=O)C2=CNC3=C(C2=O)C=CC=C3Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-[4-(1H-indol-2-ylcarbonyl)piperazin-1-yl]-N-[2-(4-methoxyphenyl)ethyl]-2-oxoacetamide](/img/structure/B12170410.png)
![6-chloro-N-[(1-ethylpyrrolidin-2-yl)methyl]-1H-indole-3-carboxamide](/img/structure/B12170418.png)

![3,4-dihydro-2H-1,5-benzodioxepin-7-yl[4-(1H-indol-3-ylcarbonyl)piperazin-1-yl]methanone](/img/structure/B12170426.png)
![3-(1,1-dioxido-3-oxo-1,2-benzothiazol-2(3H)-yl)-N-[4-(thiophen-2-yl)-1,3-thiazol-2-yl]propanamide](/img/structure/B12170444.png)
![(4-Hydroxy-5,7-dimethylquinolin-3-yl){4-[2-(pyridin-4-yl)ethyl]piperazin-1-yl}methanone](/img/structure/B12170451.png)




![(4E)-4-[furan-2-yl(hydroxy)methylidene]-1-(2-methoxyethyl)-5-(naphthalen-1-yl)pyrrolidine-2,3-dione](/img/structure/B12170471.png)
![5-fluoro-3-methyl-N-[2-(4-methylpiperazin-1-yl)phenyl]-1-benzofuran-2-carboxamide](/img/structure/B12170492.png)
